Cas no 19064-16-5 (2,6-Difluorobenzenecarbaldehyde Oxime)
2,6-Difluorobenzenecarbaldehyde Oxime Chemical and Physical Properties
Names and Identifiers
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- 2,6-Difluorobenzaldehyde oxime
- 2,6-Difluorobenzenecarbaldehyde oxime
- Benzaldehyde,2,6-difluoro-, oxime
- 2,6-Difluor-benzaldehyd-oxim
- 2,6-difluoro-benzaldehyde oxime
- 2,6-Difluorobenzaldehyde oxime,1-(2,6-Difluorophenyl)-N-hydroxymethanimine
- 2,6-DIFLUOROBENZALDEHYDOXIME
- 2,6-DIFLUOROBENZALDOXIME
- 2,6-difluorophenylcarbaldoxime
- (E)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine
- SCHEMBL4398099
- AB01334942-02
- BRD-K65003623-001-01-6
- EN300-08417
- (E)-2,6-difluorobenzaldehydeoxime
- Benzaldehyde,2,6-difluoro-,oxime
- CCG-1566
- NCGC00176392-02
- (NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine
- F2163-0223
- MFCD01764489
- Z49568607
- N-[(2,6-difluorophenyl)methylidene]hydroxylamine
- A813420
- AKOS001042197
- NCGC00176392-01
- KA-0811
- AM84204
- J-501844
- 1609936-05-1
- 19064-16-5
- HMS1529F10
- (E)-2,6-difluorobenzaldehyde oxime
- Benzaldehyde, 2,6-difluoro-, oxime
- 2,6-DIFLUOROBENZALDEHYDE OXIME,98%
- 2,6-Difluorobenzaldehyde oxime, 1-(2,6-Difluorophenyl)-N-hydroxymethanimine
- 2,6-Difluorobenzenecarbaldehyde Oxime
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- MDL: MFCD01764489
- Inchi: 1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
- InChI Key: PGWOZJHFLGQGDU-ONNFQVAWSA-N
- SMILES: FC1C=CC=C(C=1/C=N/O)F
Computed Properties
- Exact Mass: 157.03400
- Monoisotopic Mass: 157.03392011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- Melting Point: 114-116
- Boiling Point: 197.4°C at 760 mmHg
- PSA: 32.59000
- LogP: 1.77290
2,6-Difluorobenzenecarbaldehyde Oxime Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C(BD68290)
- Risk Phrases:R36/37/38
2,6-Difluorobenzenecarbaldehyde Oxime Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2,6-Difluorobenzenecarbaldehyde Oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D448898-10mg |
2,6-Difluorobenzenecarbaldehyde Oxime |
19064-16-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D448898-50mg |
2,6-Difluorobenzenecarbaldehyde Oxime |
19064-16-5 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D448898-100mg |
2,6-Difluorobenzenecarbaldehyde Oxime |
19064-16-5 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | PC8482-1g |
2,6-Difluorobenzaldoxime |
19064-16-5 | 1g |
£77.00 | 2025-02-22 | ||
| Apollo Scientific | PC8482-5g |
2,6-Difluorobenzaldoxime |
19064-16-5 | 5g |
£187.00 | 2025-02-22 | ||
| Apollo Scientific | PC8482-10g |
2,6-Difluorobenzaldoxime |
19064-16-5 | 10g |
£323.00 | 2025-02-22 | ||
| abcr | AB148452-1 g |
2,6-Difluorobenzaldehyde oxime, 95%; . |
19064-16-5 | 95% | 1 g |
€120.40 | 2023-07-20 | |
| abcr | AB148452-5 g |
2,6-Difluorobenzaldehyde oxime, 95%; . |
19064-16-5 | 95% | 5 g |
€239.30 | 2023-07-20 | |
| abcr | AB148452-10 g |
2,6-Difluorobenzaldehyde oxime, 95%; . |
19064-16-5 | 95% | 10 g |
€385.70 | 2023-07-20 | |
| Alichem | A019143759-5g |
2,6-Difluorobenzaldehyde oxime |
19064-16-5 | 95% | 5g |
$400.00 | 2023-09-02 |
2,6-Difluorobenzenecarbaldehyde Oxime Suppliers
2,6-Difluorobenzenecarbaldehyde Oxime Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2,6-Difluorobenzenecarbaldehyde Oxime
Comprehensive Analysis of 2,6-Difluorobenzenecarbaldehyde Oxime (CAS No. 19064-16-5): Properties, Applications, and Industry Trends
2,6-Difluorobenzenecarbaldehyde Oxime (CAS No. 19064-16-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This fluorinated aromatic oxime derivative serves as a versatile intermediate in synthesizing bioactive molecules, particularly in the development of crop protection agents and pharmaceutical precursors. The presence of two fluorine atoms at the 2- and 6-positions of the benzene ring enhances its electron-withdrawing characteristics, making it valuable for designing molecules with improved metabolic stability.
Recent studies highlight the compound's role in green chemistry applications, aligning with the global demand for sustainable synthesis methods. Researchers are exploring its potential in catalyzed cross-coupling reactions, where its oxime functional group acts as a directing group for C-H activation. The fluorine substitution pattern in 2,6-Difluorobenzenecarbaldehyde Oxime also contributes to enhanced lipophilicity, a critical factor in drug design optimization for improved membrane permeability.
In analytical chemistry, this compound has emerged as a chromatographic reference standard for method development in HPLC and LC-MS systems. Its distinct UV absorption profile (λmax ~254 nm) makes it suitable for method validation protocols in quality control laboratories. The growing demand for high-purity fluorinated building blocks in medicinal chemistry has significantly increased its commercial relevance, with manufacturers focusing on scalable synthesis routes to meet research needs.
The thermal stability of 2,6-Difluorobenzenecarbaldehyde Oxime (decomposition temperature >200°C) makes it suitable for high-temperature reactions, while its crystalline form facilitates X-ray crystallography studies of molecular interactions. Current research explores its potential in metal-organic frameworks (MOFs) design, where the oxime group serves as a coordination site for transition metals. These applications position the compound at the forefront of advanced material science innovations.
From a commercial perspective, the compound's market growth parallels the expansion of fluorine chemistry in life sciences. Regulatory considerations for fluorinated compounds in environmental applications have prompted studies on its biodegradation pathways, with recent data suggesting moderate persistence in aqueous systems. This information is crucial for environmental risk assessments in industrial applications.
Quality specifications for CAS No. 19064-16-5 typically require ≥98% purity (HPLC), with strict controls on residual solvents and heavy metal content. Advanced purification techniques like preparative chromatography and zone refining are employed to meet pharmaceutical-grade standards. The compound's shelf life under proper storage conditions (2-8°C in inert atmosphere) exceeds 24 months, making it practical for research inventories.
Emerging applications in bioconjugation chemistry utilize the oxime moiety for site-specific protein modification, particularly in antibody-drug conjugate (ADC) development. This aligns with current trends in targeted cancer therapies, where fluorinated linkers enhance stability. The compound's structure-activity relationship (SAR) studies contribute valuable data for computer-aided drug design platforms, supporting virtual screening workflows.
Industrial scale-up challenges for 2,6-Difluorobenzenecarbaldehyde Oxime production primarily involve waste minimization strategies for fluorine-containing byproducts. Recent process innovations employ continuous flow chemistry to improve yield and reduce environmental impact. These developments address growing concerns about green fluorination methods in fine chemical manufacturing.
Spectroscopic characterization of this compound includes distinctive ¹⁹F NMR signals (-110 to -115 ppm range) and IR absorption bands (C=N stretch ~1640 cm-1), which serve as quality control markers. The growing database of spectral fingerprints supports its identification in complex matrices, particularly relevant for forensic chemistry applications involving fluorinated compounds.
Future research directions focus on expanding its utility in asymmetric synthesis through chiral auxiliaries and exploring its potential in photopharmacology due to the light-sensitive nature of the oxime group. These cutting-edge applications demonstrate how 19064-16-5 continues to enable innovations across multiple scientific disciplines while meeting evolving safety and sustainability standards in chemical research.
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